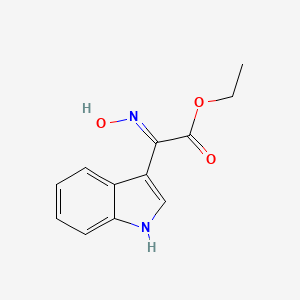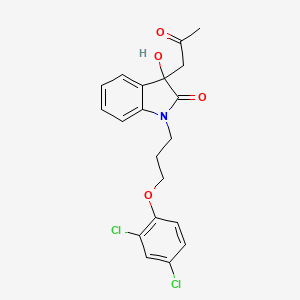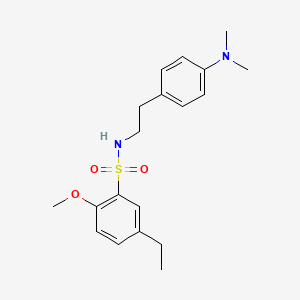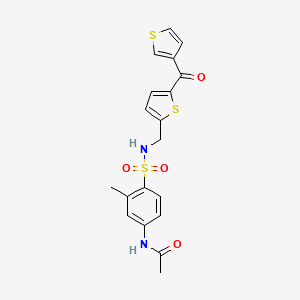
N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is a useful research compound. Its molecular formula is C13H13F3N4 and its molecular weight is 282.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
Research on pyrimidines, such as N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine, shows their stability when flanked by electron-withdrawing groups like trifluoromethyl. Such stability enables high-yield production of carboxylic acids through halogen/metal permutation and carboxylation, highlighting their potential in synthetic organic chemistry (Schlosser, Lefebvre, & Ondi, 2006).
Heterocyclic N-Oxides Chemistry
The reactivity of electron-deficient pyridine N-oxides, including structures similar to this compound, has been explored with acyl chlorides and cyclic thioethers. This research broadens the scope of transformations possible with nitrogen-containing heterocycles (Frei et al., 2018).
Pyrimidines with Polyhaloalkyl Groups
Studies have shown that reactions involving N-isopropyl derivatives and halonitriles can produce fluoro- and chloro-containing pyrimidines. This demonstrates the chemical versatility of such compounds in creating pyrimidines with multiple polyhaloalkyl groups (Sosnovskikh, Usachev, & Röschenthaler, 2002).
Synthesis of Trifluoromethyl-Containing Compounds
Research has developed efficient procedures for synthesizing trifluoromethyl-containing N-(pyridinyl-triazolyl)pyrimidin-2-amines, demonstrating the chemical synthesis capabilities of compounds similar to this compound (Bonacorso et al., 2010).
Ligand Synthesis and Metal Complexes
Complexes of ligands like 1-(4-isopropyl phenyl)-4-(2-pyridyl)-1,2,3-triazole have been synthesized. These ligands are structurally related to this compound, and their metal complexes have been explored, showing significant potential in coordination chemistry and catalysis (Schweinfurth et al., 2009).
Propiedades
IUPAC Name |
N-propan-2-yl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c1-8(2)18-11-7-10(13(14,15)16)19-12(20-11)9-5-3-4-6-17-9/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRZWJJUNVFVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2484464.png)



![Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2484470.png)



![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2484475.png)


![5-Benzyl-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2484485.png)


